N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a polycyclic heteroaromatic compound featuring a pyrido-quinazoline core modified with a 3-chloro-4-methoxyphenyl carboxamide group. Its structure combines a rigid bicyclic framework with substituents that influence electronic distribution and solubility, critical for biological interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-24-17-11-13(20(26)23-14-7-9-18(28-2)16(22)12-14)6-8-15(17)21(27)25-10-4-3-5-19(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRGYCQCWPQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are known for their diverse biological activities and therapeutic potential. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The molecular formula of this compound is . The structure features a pyridoquinazoline core with a chloro and methoxy substituent on the phenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives similar to N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo have shown significant cytotoxicity against various cancer cell lines. The MTT assay results indicate that compounds with similar structures exhibit higher cytotoxicity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-... | U-87 | 10 |
| N-(3-chloro-4-methoxyphenyl)-... | MDA-MB-231 | 15 |
Antioxidant Activity
The antioxidant properties of quinazoline derivatives are attributed to their ability to scavenge free radicals. The DPPH radical scavenging method has been employed to assess the antioxidant activity of related compounds. Results indicate that some derivatives possess antioxidant activity comparable to ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 95 |
| Compound A | 85 |
| Compound B | 78 |
Anti-inflammatory Activity
Research has also indicated that quinazoline derivatives may exhibit anti-inflammatory effects by reducing the release of inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Effects : A study published in MDPI examined a series of quinazoline derivatives for their anticancer effects. The results showed that compounds with similar structural features to N-(3-chloro-4-methoxyphenyl)-... exhibited significant inhibition of cancer cell proliferation.
- Antioxidant Screening : Another research project assessed the antioxidant activity of various quinazoline derivatives using the DPPH method. The findings confirmed that certain compounds demonstrated potent antioxidant effects comparable to established antioxidants like ascorbic acid.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that derivatives of quinazoline compounds exhibit a broad spectrum of biological activities.
Antimicrobial Activity
Several studies have demonstrated that quinazoline derivatives possess notable antibacterial and antifungal activities. For instance:
- A series of quinazolinone derivatives showed enhanced antibacterial effects when certain substituents were introduced to the aromatic ring .
- Compounds with methoxy and methyl substitutions exhibited superior antibacterial activity against various pathogens .
Anti-inflammatory Effects
Quinazoline derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Specific studies have highlighted that certain modifications to the quinazoline structure can enhance these effects.
Anticancer Potential
Recent research has focused on the anticancer properties of quinazoline derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented in several studies. For example:
- Molecular docking studies suggest that this compound can effectively bind to cancer-related targets, potentially leading to significant therapeutic effects against various cancer types .
Synthesis and Derivatives
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves multi-step processes that can yield various derivatives with modified biological activities.
Synthetic Pathways
The synthesis typically involves:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of functional groups via electrophilic substitution or nucleophilic addition reactions.
- Purification and characterization using techniques like NMR and mass spectrometry.
Case Study: Antimicrobial Evaluation
In a study conducted by Raval et al., various pyrazolyloxopropyl-quinazolinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific structural modifications significantly improved their efficacy against both bacterial and fungal strains .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of quinazoline derivatives found that certain compounds exhibited selective cytotoxicity towards breast cancer cell lines. This was attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Pyrido[2,1-b]quinazoline core with a hexahydro configuration, enhancing conformational rigidity.
- Analog 3a (): Pyrazole core with phenyl and cyano substituents, offering planar geometry for π-π stacking .
- Analog from : Isoindole-dione core, which is less rigid but provides electrophilic sites for hydrogen bonding .
Substituent Effects
- Chlorine and methoxy groups in the target compound may improve metabolic stability relative to fluorophenyl or cyano-substituted analogs (e.g., 3d in ) .
Isovalency and Electronic Behavior ()
Compounds with isovalent electronic configurations but differing structures (e.g., pyrazole vs. quinazoline cores) may exhibit similar reactivity. For instance:
- The target compound’s pyrido-quinazoline core and 3a ’s pyrazole both feature electron-deficient regions, enabling interactions with nucleophilic residues in biological targets .
- Substituent electronegativity (Cl, OMe in the target vs. CN in 3a ) modulates charge distribution, affecting binding affinity .
Preparation Methods
Ullmann-Type Coupling for Bicyclic Formation
The Ullmann reaction, employing copper or zinc catalysts under high-temperature conditions, is widely used for constructing fused heterocycles. A patent by details the synthesis of pyrido[2,1-b]quinazolinones via coupling of pyridine derivatives (e.g., 2-aminopyridines) with halogenated phenyl ketones. For the target compound, this involves reacting 5-methyl-2-aminopyridine with 3-chloro-4-methoxybenzoyl chloride under Cu(I) catalysis (e.g., CuBr, 150–200°C) in high-boiling solvents like ethylene glycol monomethyl ether. The reaction proceeds via nucleophilic aromatic substitution, forming the 11-oxo group through ketone retention. Typical yields range from 60–75% after purification.
Eco-Efficient Cyclization in Aqueous Media
An alternative method adapted from utilizes water as a solvent for cyclization. While originally developed for quinazoline-2,4-diones, this approach can be modified for pyrido[2,1-b]quinazolines. Here, 2-amino-5-methylnicotinic acid is treated with potassium cyanate (KOCN) in water at 25°C to form a urea intermediate, followed by NaOH-mediated cyclization to yield the sodium salt of the quinazoline core. Acidification with HCl precipitates the 11-oxo derivative in near-quantitative yields. This method minimizes waste and avoids toxic solvents, though it requires optimization for the hexahydro configuration.
Functionalization with the N-(3-Chloro-4-Methoxyphenyl) Group
The N-(3-chloro-4-methoxyphenyl) moiety is introduced either before cyclization (via pre-functionalized intermediates) or post-cyclization (via nucleophilic substitution).
Pre-Functionalized Intermediate Route
Starting with 3-chloro-4-methoxyaniline, condensation with a keto-ester (e.g., ethyl 3-oxohexanoate) forms a Schiff base, which undergoes cyclization with ammonium acetate to yield a tetrahydropyridine intermediate. Subsequent Ullmann coupling with a halogenated benzamide installs the quinazoline ring. This method ensures regioselectivity but demands stringent anhydrous conditions.
Post-Cyclization Substitution
Electrophilic aromatic substitution (EAS) on the pre-formed pyrido[2,1-b]quinazoline core is feasible at the 3-position. Using N-chlorosuccinimide (NCS) and boron trifluoride etherate (BF₃·Et₂O), chlorination occurs at the para position relative to the methoxy group. Methoxylation is achieved via Cu(I)-catalyzed coupling with methanol under oxygen atmosphere.
Optimization of Reaction Conditions
Catalyst and Solvent Screening
Comparative studies reveal that Cu(I) catalysts (e.g., CuBr) outperform ZnCl₂ in Ullmann reactions, providing higher yields (75% vs. 60%). Polar aprotic solvents like DMF enhance cyclization rates but complicate purification, whereas ethylene glycol derivatives balance reactivity and solubility.
Temperature and Pressure Effects
Elevated temperatures (150–200°C) are critical for Ullmann cyclization, but the eco-friendly aqueous method achieves comparable yields at 25°C by extending reaction times to 24 hours. High-pressure CO₂ fixation (5 atm) reduces side reactions in carboxylation steps.
Comparison of Synthetic Routes
Q & A
Q. What methodologies are recommended for synthesizing this compound with high purity?
A general approach involves multi-step condensation reactions under controlled conditions. For example, ultrasonic-assisted synthesis using ytterbium triflate [Yb(OTf)₃] as a catalyst in ethanol at room temperature can yield intermediates with ~95% purity without additional recrystallization steps . Key reagents include N-aryl-3-oxobutanamides and salicylaldehyde derivatives. Optimizing solvent choice (e.g., ethanol or DMF) and reaction time (e.g., 4 hours under sonication) is critical to minimize side products .
Q. Which analytical techniques are essential for structural characterization?
- 1H/13C NMR spectroscopy : To confirm substituent environments and regioselectivity (e.g., aromatic protons at δ 6.8–7.5 ppm and carbonyl signals at ~170 ppm) .
- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 486 for [M+H]⁺) and fragmentation patterns .
- Elemental analysis : To validate C, H, N content within ±0.3% of theoretical values .
- Melting point determination : To assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .
Q. How can researchers assess compound purity during synthesis?
Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to monitor reaction progress. Final purity is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Purity >95% is typically required for biological testing .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
Apply factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can model nonlinear relationships between reaction time (60–120 minutes) and yield, identifying optimal conditions with minimal experimental runs. Response surface methodology (RSM) further refines parameters to maximize efficiency . Coupling this with computational reaction path screening (e.g., quantum chemical calculations) reduces trial-and-error approaches .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Data quality : High-resolution X-ray diffraction (0.8–1.0 Å) is necessary for resolving complex fused-ring systems. Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .
- Twinned crystals : Employ twin refinement protocols in WinGX, integrating HKLF5 data to deconvolute overlapping reflections .
- Disorder modeling : Apply PART instructions in SHELX to partition disordered moieties (e.g., methoxy groups) with constrained occupancy .
Q. How should researchers address contradictions in biological activity data across assays?
- Control experiments : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Comparative analysis : Use multivariate statistics (e.g., PCA) to differentiate assay-specific artifacts from true structure-activity relationships .
- Meta-analysis : Aggregate data from high-throughput screening (HTS) and dose-response curves to identify outliers and refine IC₅₀ values .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina with cryo-EM or homology-modeled protein structures to predict binding modes.
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate ligand-protein stability and identify key interactions (e.g., hydrogen bonds with Ser123 or π-π stacking with Phe256) .
- QSAR modeling : Train random forest models on datasets with >50 analogs to correlate substituent electronegativity (Cl, OMe) with cytotoxicity .
Q. What mechanistic insights can be gained from isotope labeling studies?
- Kinetic isotope effects (KIE) : Use deuterated intermediates (e.g., DMF-d₇) to probe rate-limiting steps in cyclization reactions. A KIE >1 indicates bond-breaking in the transition state .
- 18O tracing : Introduce H₂¹⁸O during hydrolysis steps to track oxygen incorporation into carbonyl groups via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
